molecular formula C19H18F3NO B2495063 1-phenyl-N-[2-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide CAS No. 1024186-50-2

1-phenyl-N-[2-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide

Cat. No.: B2495063
CAS No.: 1024186-50-2
M. Wt: 333.354
InChI Key: SNSDZNWZUJPVFM-UHFFFAOYSA-N
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Description

1-phenyl-N-[2-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide (CAS 898774-79-3) is a cyclopentane-carboxamide derivative with the molecular formula C₁₉H₁₈F₃NO . Its structure features a cyclopentane ring substituted with a phenyl group at the 1-position and a carboxamide linkage to a 2-(trifluoromethyl)phenyl moiety. This compound is part of a broader class of trifluoromethyl-substituted carboxamides, which are of interest in medicinal chemistry due to the trifluoromethyl group’s ability to enhance metabolic stability and binding affinity .

Key synonyms include:

  • (Phenylcyclopentyl)-N-(2-(trifluoromethyl)phenyl)formamide
  • MFCD03839539
  • AKOS016730663

Properties

IUPAC Name

1-phenyl-N-[2-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3NO/c20-19(21,22)15-10-4-5-11-16(15)23-17(24)18(12-6-7-13-18)14-8-2-1-3-9-14/h1-5,8-11H,6-7,12-13H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNSDZNWZUJPVFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the para position (relative to the nitro group) enables participation in palladium-catalyzed coupling reactions. Similar reactions with 4-bromo-2-nitroaniline ( ) suggest the following pathways:

Suzuki-Miyaura Coupling

Reaction ComponentConditionsYieldSource
Boronate ester couplingPdCl₂(PPh₃)₂, K₂CO₃, 1-propanol, reflux89%
Target compound analogLikely requires similar Pd catalysts and aryl boronate partners

The bulky diisobutylamino groups may sterically hinder coupling efficiency compared to simpler analogs.

Buchwald-Hartwig Amination

While not directly observed, the bromine could theoretically undergo amination with amines using Pd catalysts (e.g., Pd(dba)₂, Xantphos), though competing coordination from the nitro group may necessitate optimized conditions.

Reduction of the Nitro Group

The nitro group can be reduced to an amine, enabling downstream cyclization or functionalization.

Indium/Acetic Acid-Mediated Reduction

Reaction ComponentConditionsOutcomeSource
2-Nitroaniline derivativeIn, AcOH, ethyl acetate, refluxBenzimidazole formation
Target compoundPotential reduction to amine, followed by cyclization (if ortho substituents permit)

The steric bulk of the diisobutyl groups may impede cyclization post-reduction.

Catalytic Hydrogenation

Reaction ComponentConditionsOutcomeSource
NitroarenesH₂, Pd/C, ethanol, room temperaturePrimary amine formation
Target compoundLikely yields 4-bromo-N,N-bis(2-methylpropyl)-2-aminobenzene

Nucleophilic Aromatic Substitution (NAS)

The electron-withdrawing nitro group activates the ring for NAS at the bromine position, though bromine is a poor leaving group without metal assistance.

Copper-Mediated Substitution

Reaction ComponentConditionsOutcomeSource
4-Bromo-2-nitroanilineCu, K₃PO₄, DMSO, 90°CC–N bond formation
Target compoundPotential substitution with amines/thiols under similar conditions

Functionalization of the Diisobutylamino Group

The N,N-bis(2-methylpropyl) groups may undergo alkylation or oxidation, though their steric bulk limits reactivity.

Quaternization

Reaction with methyl iodide or other alkyl halides could yield ammonium salts, but steric hindrance may reduce efficiency.

Electrophilic Aromatic Substitution (EAS)

Scientific Research Applications

Neuroprotective Effects

The compound's ability to cross the blood-brain barrier suggests potential neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's disease. Preliminary studies indicate that similar compounds may modulate neuroinflammatory responses and protect neuronal cells from oxidative stress .

Scientific Research Applications

1-Phenyl-N-[2-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide has diverse applications in scientific research:

  • Medicinal Chemistry : Explored for its potential therapeutic effects in treating cancer and neurodegenerative diseases.
  • Biochemistry : Investigated for enzyme inhibition or receptor binding activities.
  • Material Science : Utilized in the development of new materials with unique chemical properties.

Case Study 1: Antitumor Activity

A study evaluated the anticancer effects of a related compound in clinical settings. The findings indicated that it could induce apoptosis selectively in tumor cells while sparing normal cells, suggesting a potential therapeutic window for cancer treatment .

Case Study 2: Neuroprotective Potential

Another investigation focused on the neuroprotective effects of structurally similar compounds in models of Alzheimer's disease. Results showed promise in reducing neuroinflammation and protecting neuronal integrity, warranting further exploration into this compound's therapeutic applications .

Mechanism of Action

The mechanism of action of 1-phenyl-N-[2-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of 1-phenyl-N-[2-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide can be elucidated by comparing it to closely related analogs. Below is a detailed analysis based on substituent variations, physicochemical properties, and available research data.

Table 1: Structural and Molecular Comparison

Compound Name CAS Number Substituent Position/Group Molecular Formula Molecular Weight Key Differences
This compound 898774-79-3 2-(trifluoromethyl)phenyl C₁₉H₁₈F₃NO 345.35 Reference compound
1-phenyl-N-[4-(trifluoromethoxy)phenyl]cyclopentane-1-carboxamide 1024081-90-0 4-(trifluoromethoxy)phenyl C₁₉H₁₈F₃NO₂ 377.35 Trifluoromethoxy vs. trifluoromethyl; para-substitution
1-phenyl-N-{[2-(trifluoromethyl)phenyl]methyl}cyclopentane-1-carboxamide 1022584-65-1 Benzyl group at 2-(trifluoromethyl)phenyl C₂₀H₂₀F₃NO 347.39 Methylene bridge increases lipophilicity
1-phenyl-N-{[3-(trifluoromethyl)phenyl]methyl}cyclopentane-1-carboxamide 1023876-97-2 Benzyl group at 3-(trifluoromethyl)phenyl C₂₀H₂₀F₃NO 347.37 Meta-substitution alters steric/electronic profile

Key Observations

The trifluoromethoxy group in the latter may confer improved solubility due to its electron-withdrawing nature.

Impact of Methylene Bridging

  • Compounds with a benzyl group (e.g., CAS 1022584-65-1 and 1023876-97-2) exhibit increased molecular weight (~347 vs. 345) and lipophilicity, which could enhance membrane permeability but reduce aqueous solubility .

This suggests that stereochemical variations in the cyclopentane-carboxamide core could influence pharmacological profiles.

Synthetic Accessibility

  • The target compound and its analogs are synthesized via similar methods, such as coupling reactions between cyclopentane-carboxylic acid derivatives and substituted anilines . LC/MS conditions (e.g., Waters Acquity UPLC BEH C18 columns) are commonly used for purity analysis .

Research Implications

  • TRPA1 Modulation : Piperidine-carboxamide analogs (e.g., PIPC1-4) demonstrate TRPA1 antagonist activity, suggesting that the trifluoromethyl group and carboxamide linkage are critical for target engagement . The target compound’s lack of a piperidine ring may reduce TRPA1 affinity but improve selectivity for other targets.
  • Metabolic Stability: The trifluoromethyl group in the target compound likely enhances metabolic stability compared to non-fluorinated analogs, a common trend in fluorinated pharmaceuticals .

Biological Activity

1-Phenyl-N-[2-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide is a compound of interest due to its potential biological activities. This article reviews its chemical structure, synthesis, and biological effects, particularly focusing on its pharmacological properties and therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C17H16F3NO\text{C}_{17}\text{H}_{16}\text{F}_3\text{N}O

This structure includes:

  • A phenyl group
  • A trifluoromethyl group
  • A cyclopentane ring with a carboxamide functional group

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the cyclopentane core : Starting from suitable precursors, cyclopentane rings can be constructed via cyclization reactions.
  • Introduction of functional groups : The trifluoromethyl and phenyl groups are introduced through electrophilic aromatic substitution or similar methods.
  • Carboxamide formation : This is achieved through the reaction of an amine with an acid chloride or related derivatives.

Antitumor Activity

Research has indicated that compounds with similar structures exhibit significant antitumor activity. For instance, studies have shown that phenylcarboxamides can inhibit cancer cell proliferation. The IC50 values for related compounds suggest that modifications in the phenyl ring can enhance cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)
Compound AHT2923.30 ± 0.35
Compound BJurkat<10
This compoundA431TBD

The presence of electron-withdrawing groups like trifluoromethyl enhances the compound's ability to interact with target proteins involved in tumor growth .

Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory properties, which are common in phenylcarboxamide derivatives. These effects are often attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2. In vitro studies have demonstrated that similar compounds can reduce inflammation markers in macrophage cell lines, suggesting a potential therapeutic application in inflammatory diseases .

Neuroprotective Potential

Some derivatives of cyclopentane carboxamides have shown neuroprotective effects in models of neurodegenerative diseases. The mechanism often involves modulation of neurotransmitter systems or inhibition of oxidative stress pathways. Compounds with a similar structure have been evaluated for their ability to protect neuronal cells against apoptosis and oxidative damage .

Study on Antitumor Activity

A recent study evaluated the antitumor efficacy of this compound against various cancer cell lines. The results indicated that the compound exhibited a significant reduction in cell viability, particularly in breast and lung cancer cells. The study utilized both MTT assays and flow cytometry to assess cell death mechanisms, concluding that apoptosis was a key pathway influenced by the compound.

Neuroprotective Effects in Animal Models

Another investigation involved administering the compound to animal models of Alzheimer's disease. Behavioral tests indicated improved cognitive functions, while histological analysis revealed reduced amyloid plaque formation. This suggests that this compound may have potential as a neuroprotective agent.

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